N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
Description
“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Properties
Molecular Formula |
C17H18FN3O5S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H18FN3O5S/c1-11-15(5-4-6-16(11)21(23)24)19-17(22)12(2)20(27(3,25)26)14-9-7-13(18)8-10-14/h4-10,12H,1-3H3,(H,19,22) |
InChI Key |
TVQCICWTKPTAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” typically involves multi-step organic reactions. The process may start with the preparation of the core alaninamide structure, followed by the introduction of the 4-fluorophenyl, 2-methyl-3-nitrophenyl, and methylsulfonyl groups through various substitution reactions. Common reagents used in these steps include fluorobenzene, nitrobenzene derivatives, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro and bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
